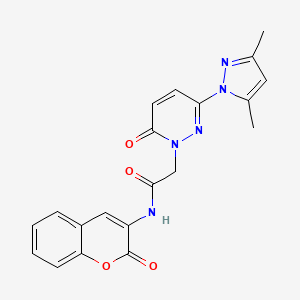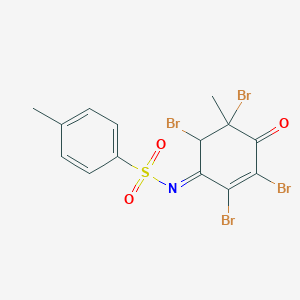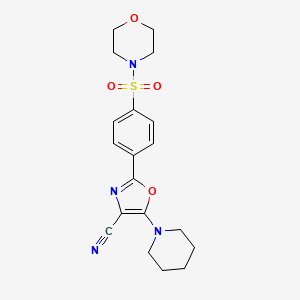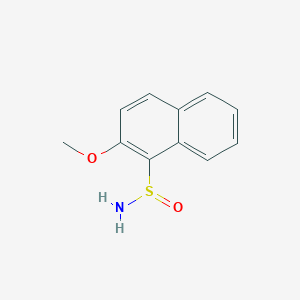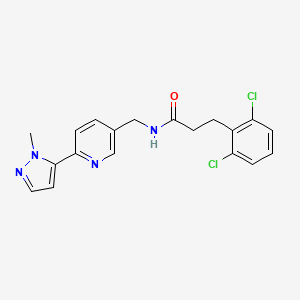![molecular formula C25H28N4O4S2 B2504430 3-[2-(环己烯-1-基)乙基]-4-氧代-N-[2-(4-磺酰苯基)乙基]-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺 CAS No. 422530-47-0](/img/no-structure.png)
3-[2-(环己烯-1-基)乙基]-4-氧代-N-[2-(4-磺酰苯基)乙基]-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide, is a novel molecule designed to potentiate defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This compound is part of a broader class of sulfamoyl-4-oxoquinoline-3-carboxamides that have been synthesized for this purpose. The DeltaF508 mutation in the CFTR gene is the most common cause of cystic fibrosis, and compounds that can correct the defective gating of the CFTR protein are of significant therapeutic interest .
Synthesis Analysis
The synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides, including the compound of interest, involves the creation of a small collection of these molecules. One of the most effective compounds identified in this class was N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (7b), which exhibited submicromolar potency in correcting defective DeltaF508-CFTR gating . Another related synthesis approach is the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization with sulfuric acid. This method efficiently produces ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, which can be further converted into heterocyclic systems containing a benzo[h]quinazoline fragment .
Molecular Structure Analysis
The molecular structure of the compound includes a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule is further modified with a sulfamoyl group attached to a phenyl ring and a sulfanylidene moiety, which are likely critical for its biological activity. The presence of the cyclohexenyl group suggests additional conformational flexibility, which may influence the compound's interaction with the CFTR protein .
Chemical Reactions Analysis
While specific chemical reactions involving the compound have not been detailed, the synthesis process indicates that the molecule can participate in reactions typical for carboxamides, such as cyclization and interactions with organometallic reagents. The sulfamoyl and sulfanylidene groups also suggest potential for further derivatization or participation in redox reactions, which could be explored in future studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, given the structural complexity and the presence of multiple functional groups, it is likely that the compound exhibits a balance of hydrophilic and lipophilic characteristics, which could influence its solubility and membrane permeability. These properties are crucial for the compound's potential as a drug, as they will affect its bioavailability and pharmacokinetics .
科学研究应用
合成和生物活性
- 衍生物的合成和活性:Markosyan 等人 (2015) 的一项研究探索了具有显着抗单胺氧化酶和抗肿瘤活性的 2-硫代取代衍生物的合成 (Markosyan 等人,2015)。
表征和计算研究
- 表征和 DFT 计算:Mohamed 等人 (2020) 对喹唑啉衍生物进行了 DFT 计算研究,表明其分子内的电荷转移 (Mohamed 等人,2020)。
氨基和硫代衍生物的合成
- 氨基和硫代衍生物的开发:Nowak 等人 (2015) 合成了具有针对某些细胞系的潜在细胞毒性的苯并喹唑啉酮的氨基和硫代衍生物,突出了显着的抗癌活性 (Nowak 等人,2015)。
苯并[h]喹唑啉的合成
- 苯并[h]喹唑啉的开发:Grigoryan (2018) 的研究重点是合成含有苯并[h]喹唑啉片段的新杂环系统 (Grigoryan,2018)。
螺[苯并[h]喹唑啉]衍生物的创建
- 螺衍生物的合成:Grigoryan (2017) 展示了含有烯丙基的新苯并[h]喹唑啉衍生物的合成,促进了这些化合物的化学多样性 (Grigoryan,2017)。
抗生素和抗菌应用
- 抗生素和抗菌特性:Ahmed (2007) 的一项研究评估了合成化合物的抗生素对各种细菌的生物活性,展示了它们在医学应用中的潜力 (Ahmed,2007)。
晶体结构和生物学研究
- 晶体结构分析和生物活性:Karanth 等人 (2019) 对衍生物进行了结构分析和生物学研究,突出了它们的抗菌活性和作为抗氧化剂的潜力 (Karanth 等人,2019)。
抗病毒特性
- 针对呼吸道病毒的抗病毒活性:Selvam 等人 (2007) 合成了新型衍生物并评估了它们的抗病毒活性,表明在治疗呼吸道病毒中具有潜在用途 (Selvam 等人,2007)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(cyclohexen-1-yl)ethanamine, which is synthesized from cyclohexene and ethylenediamine. The second intermediate is 2-(4-sulfamoylphenyl)ethylamine, which is synthesized from 4-nitrobenzenesulfonamide and 2-bromoethylamine hydrobromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "Cyclohexene", "Ethylenediamine", "4-Nitrobenzenesulfonamide", "2-Bromoethylamine hydrobromide", "Triethylamine", "Acetic anhydride", "Thionyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Hexanes", "Toluene", "Dichloromethane", "Acetone", "Water" ], "Reaction": [ "Synthesis of 2-(cyclohexen-1-yl)ethanamine: Cyclohexene is reacted with ethylenediamine in the presence of triethylamine as a catalyst to form 2-(cyclohexen-1-yl)ethanamine.", "Synthesis of 2-(4-sulfamoylphenyl)ethylamine: 4-Nitrobenzenesulfonamide is reacted with 2-bromoethylamine hydrobromide in the presence of sodium bicarbonate and methanol to form 2-(4-nitrophenyl)ethylamine. This intermediate is then reduced using sodium dithionite in the presence of sodium hydroxide and ethanol to form 2-(4-aminophenyl)ethylamine. Finally, this intermediate is reacted with thionyl chloride in the presence of dimethylformamide to form 2-(4-sulfamoylphenyl)ethylamine.", "Coupling of intermediates: 2-(cyclohexen-1-yl)ethanamine and 2-(4-sulfamoylphenyl)ethylamine are coupled using acetic anhydride and triethylamine in the presence of dichloromethane to form the final product, 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS 编号 |
422530-47-0 |
分子式 |
C25H28N4O4S2 |
分子量 |
512.64 |
IUPAC 名称 |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33) |
InChI 键 |
OEDUBIFPEDXZTH-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

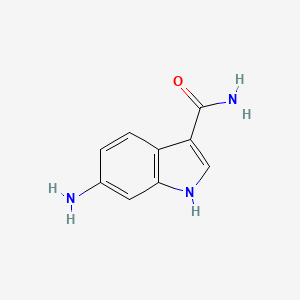

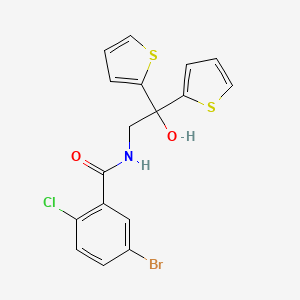
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
